Cas no 1894621-55-6 (4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol)

4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol
- 4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol
- EN300-1991404
- 1894621-55-6
-
- インチ: 1S/C11H14ClNO/c1-7(13)11(4-5-11)9-3-2-8(14)6-10(9)12/h2-3,6-7,14H,4-5,13H2,1H3
- InChIKey: JGCJLCPVHDSHPF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1(C(C)N)CC1)O
計算された属性
- せいみつぶんしりょう: 211.0763918g/mol
- どういたいしつりょう: 211.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 46.2Ų
4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991404-0.25g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1991404-10.0g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-1991404-1.0g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1991404-2.5g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 2.5g |
$2520.0 | 2023-09-16 | ||
Enamine | EN300-1991404-5.0g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 5g |
$3728.0 | 2023-05-31 | ||
Enamine | EN300-1991404-0.05g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-1991404-5g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 5g |
$3728.0 | 2023-09-16 | ||
Enamine | EN300-1991404-0.1g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 0.1g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-1991404-0.5g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-1991404-1g |
4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |
1894621-55-6 | 1g |
$1286.0 | 2023-09-16 |
4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
4-1-(1-aminoethyl)cyclopropyl-3-chlorophenolに関する追加情報
4-1-(1-Aminoethyl)cyclopropyl-3-chlorophenol (CAS No. 1894621-55-6)
4-1-(1-Aminoethyl)cyclopropyl-3-chlorophenol, also known by its CAS registry number CAS No. 1894621-55-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in the development of novel materials, drug delivery systems, and as a building block in organic synthesis.
The molecular structure of 4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol consists of a cyclopropane ring attached to a phenol group, with a chloro substituent at the 3-position and an aminoethyl group at the 4-position. This arrangement imparts the compound with unique electronic and steric properties, making it suitable for a wide range of applications. The presence of the amino group introduces nucleophilic character, while the phenolic hydroxyl group provides acidic properties, enabling participation in various chemical reactions such as nucleophilic substitutions, condensations, and polymerizations.
Recent research has focused on the synthesis and characterization of derivatives of CAS No. 1894621-55-6. Scientists have explored its ability to act as a precursor for constructing complex molecular frameworks, particularly in the field of medicinal chemistry. For instance, studies have demonstrated its potential as an intermediate in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. The compound's ability to undergo multiple reaction pathways makes it an invaluable tool in drug discovery programs.
In addition to its role in pharmaceuticals, 4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol has been investigated for its applications in materials science. Researchers have utilized this compound to develop advanced polymers with tailored mechanical and thermal properties. The cyclopropane ring's inherent strain energy contributes to the formation of robust polymer networks, which are highly sought after in industries such as aerospace and automotive manufacturing.
The synthesis of CAS No. 1894621-55-6 typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. These methods often involve transition metal catalysts or organocatalysts, which facilitate key transformations such as cyclopropanation and nucleophilic aromatic substitution.
From an environmental standpoint, studies have been conducted to assess the biodegradability and toxicity of 4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol. Preliminary results indicate that under specific conditions, the compound can undergo microbial degradation, suggesting its potential for use in sustainable chemical processes. However, further research is needed to fully understand its environmental impact and ensure safe handling practices.
In conclusion, 4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol (CAS No. 1894621-55-6) represents a promising compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic methodologies position it as a key player in advancing chemical innovation. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow significantly.
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